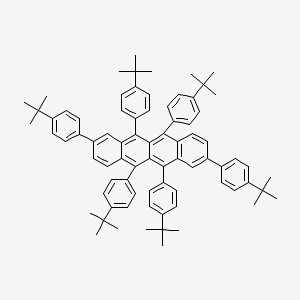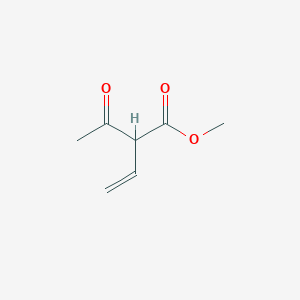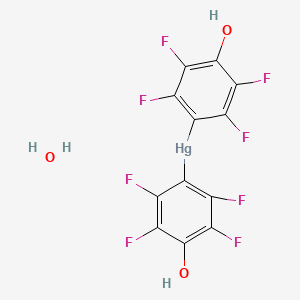![molecular formula C28H30 B14190312 1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) CAS No. 917762-03-9](/img/structure/B14190312.png)
1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene): is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by its unique structure, which includes two 2,5-dimethylbenzene groups connected by a 2,5-dimethyl-1,4-phenylene moiety through ethene linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) typically involves the following steps:
Condensation Reaction: The compound can be synthesized through a condensation reaction involving 2,5-dimethylbenzene derivatives and 2,5-dimethyl-1,4-phenylene derivatives.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce the corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), elevated temperatures.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) has several scientific research applications, including:
Materials Science: The compound is used in the development of covalent organic frameworks (COFs) with unique properties.
Organic Electronics: It is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) involves its interaction with molecular targets and pathways, which can vary depending on its application:
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission.
Catalysis: As a ligand, it can coordinate with metal centers, facilitating catalytic cycles and enhancing reaction rates.
Biological Activity: The compound may interact with cellular components, disrupting biological processes and exhibiting antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[(1,4-Phenylene)di(ethene-2,1-diyl)]bis(benzene): Lacks the methyl groups present in 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene), resulting in different electronic and steric properties.
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(benzene): Similar structure but without the additional methyl groups on the benzene rings.
Uniqueness
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) is unique due to the presence of multiple methyl groups, which influence its electronic properties and reactivity. These structural features make it particularly suitable for applications in materials science and organic electronics.
Propriétés
Numéro CAS |
917762-03-9 |
|---|---|
Formule moléculaire |
C28H30 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
1,4-bis[2-(2,5-dimethylphenyl)ethenyl]-2,5-dimethylbenzene |
InChI |
InChI=1S/C28H30/c1-19-7-9-21(3)25(15-19)11-13-27-17-24(6)28(18-23(27)5)14-12-26-16-20(2)8-10-22(26)4/h7-18H,1-6H3 |
Clé InChI |
LKTYXSNQVDZREJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C=CC2=CC(=C(C=C2C)C=CC3=C(C=CC(=C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)
![Thiourea, N-(4-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14190235.png)




![3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole](/img/structure/B14190276.png)

![Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate](/img/structure/B14190288.png)
![Methyl {[(prop-2-en-1-yl)oxy]imino}acetate](/img/structure/B14190296.png)
![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)


![4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14190323.png)
